5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AD-5075 involves multiple steps, starting with the preparation of the oxazole ring. The key steps include:
Formation of the oxazole ring: This involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized to form the oxazole ring.
Attachment of the thiazolidinedione ring: The oxazole intermediate is then reacted with 4-bromomethylphenol in the presence of a base to form the corresponding ether.
Industrial Production Methods
Industrial production of AD-5075 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Large-scale synthesis of intermediates: This involves the preparation of the oxazole and thiazolidinedione intermediates in large quantities.
Optimization of reaction conditions: This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
AD-5075 undergoes various types of chemical reactions, including:
Oxidation: AD-5075 can undergo oxidation reactions, particularly at the thiazolidinedione ring.
Reduction: The compound can also undergo reduction reactions, especially at the oxazole ring.
Substitution: AD-5075 can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of AD-5075, as well as substituted derivatives at the phenyl ring .
Scientific Research Applications
AD-5075 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of thiazolidinedione derivatives.
Biology: AD-5075 is used in studies related to its role as a peroxisome proliferator-activated receptor gamma agonist and its effects on cellular metabolism.
Medicine: The compound is studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Industry: AD-5075 is used in the development of new drugs and therapeutic agents.
Mechanism of Action
AD-5075 exerts its effects by acting as a peroxisome proliferator-activated receptor gamma agonist. This receptor is involved in the regulation of glucose and lipid metabolism. By activating this receptor, AD-5075 enhances insulin sensitivity and improves glucose uptake in cells. The molecular targets and pathways involved include the activation of peroxisome proliferator-activated receptor gamma and the subsequent regulation of genes involved in glucose and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: Another peroxisome proliferator-activated receptor gamma agonist used in the treatment of type 2 diabetes.
Rosiglitazone: Similar to pioglitazone, it is also used as an insulin sensitizer in the treatment of type 2 diabetes.
Uniqueness of AD-5075
AD-5075 is unique in its chemical structure, particularly the presence of the oxazole ring, which distinguishes it from other peroxisome proliferator-activated receptor gamma agonists. This unique structure contributes to its specific binding affinity and activity at the peroxisome proliferator-activated receptor gamma .
Properties
CAS No. |
103788-05-2 |
---|---|
Molecular Formula |
C22H20N2O5S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-[[4-[2-hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H20N2O5S/c1-13-19(23-21(29-13)15-5-3-2-4-6-15)17(25)12-28-16-9-7-14(8-10-16)11-18-20(26)24-22(27)30-18/h2-10,17-18,25H,11-12H2,1H3,(H,24,26,27) |
InChI Key |
YVQKIDLSVHRBGZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)O |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(4-(2-(5-methyl-2-phenyl-4-oxazolyl)-2-hydroxyethoxy)benzyl)-2,4-thiazolidinedione AD 5075 AD-5075 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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